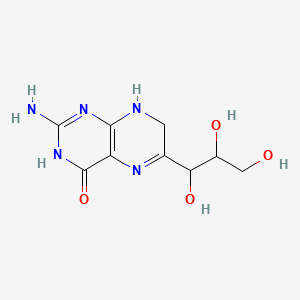
a 7,8-Dihydroneopterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroneopterin is a biopterin derivative, a class of organic compounds that play a crucial role as coenzymes in various biological processes. It is synthesized in several parts of the body, including the pineal gland. This compound is structurally similar to neopterin, with hydrogenation at the C-7 and C-8 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroneopterin typically involves the hydrogenation of neopterin. This process requires specific reaction conditions, including the use of a suitable catalyst (e.g., palladium on carbon) and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of 7,8-Dihydroneopterin involves large-scale hydrogenation reactors, where neopterin is converted to 7,8-Dihydroneopterin using hydrogen gas in the presence of a catalyst. The reaction is monitored to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions: 7,8-Dihydroneopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions typically use hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of 7,8-Dihydroneopterin can lead to the formation of neopterin.
Reduction: Further reduction can produce tetrahydrobiopterin (BH4).
Substitution: Substitution reactions can yield various derivatives depending on the reagents used.
科学的研究の応用
7,8-Dihydroneopterin has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of biopterin derivatives and in studying enzyme mechanisms.
Biology: It plays a role in the biosynthesis of tetrahydrobiopterin, an essential cofactor for various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in disorders related to biopterin metabolism.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemistry.
作用機序
The mechanism by which 7,8-Dihydroneopterin exerts its effects involves its role as an intermediate in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.
Molecular Targets and Pathways:
Phenylalanine Hydroxylase: Converts phenylalanine to tyrosine.
Tyrosine Hydroxylase: Converts tyrosine to L-DOPA.
Tryptophan Hydroxylase: Converts tryptophan to 5-hydroxytryptophan.
類似化合物との比較
Neopterin: A precursor in the biosynthesis of 7,8-Dihydroneopterin.
Tetrahydrobiopterin (BH4): A downstream product in the biosynthesis pathway.
6-Pyruvoyltetrahydropterin: An intermediate in the biosynthesis of BH4.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
IUPAC Name |
2-amino-6-(1,2,3-trihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988875 |
Source


|
| Record name | 1-(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6917-20-0 |
Source


|
| Record name | 1-(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
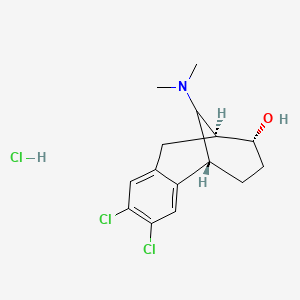

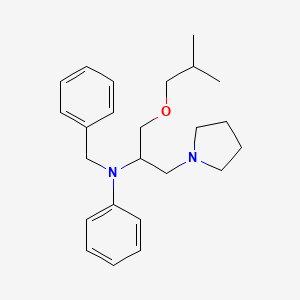
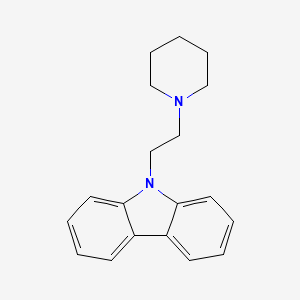

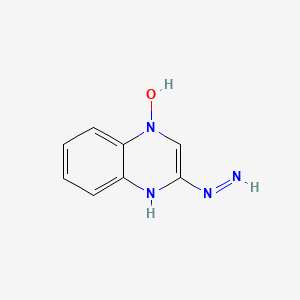
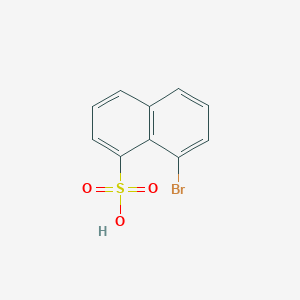
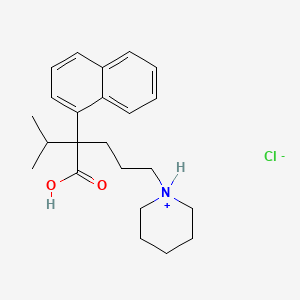
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
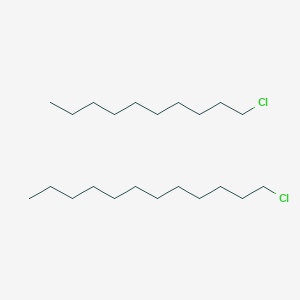
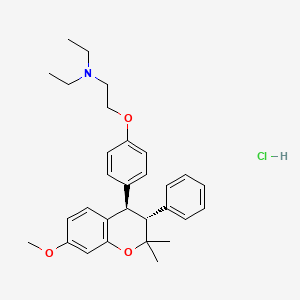
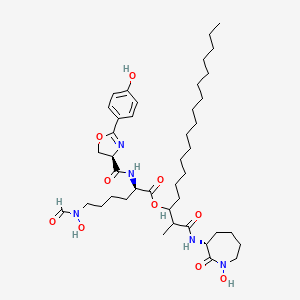
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
